molecular formula C59H78N2O15S2+ B1665828 Atracurium besylate CAS No. 64228-81-5

Atracurium besylate

Cat. No. B1665828
CAS RN: 64228-81-5
M. Wt: 1243.5 g/mol
InChI Key: KTFFUISFKXNFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of atracurium besylate involves the reaction of N, N’-4,10-dioxa-3,11-dioxotridecylene-,13-bis-tetrahydropapaverine, CAS registry number 64228-77-9, with methyl benzenesulfonate to provide the bis-quaternary ammonium product (atracurium besylate) . An improved purification method would require fewer operations and avoid the hazards associated with large-scale use of diethyl ether .


Molecular Structure Analysis

Atracurium besylate is designated as 2- (2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium benzenesulfonate, pentamethylene ester . It has a molecular weight of 1243.49, and its molecular formula is C 65 H 82 N 2 O 18 S 2 .


Chemical Reactions Analysis

Atracurium besylate is a non-depolarizing neuromuscular blocker used to facilitate endotracheal intubation and relax skeletal muscles during surgery . It antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate .


Physical And Chemical Properties Analysis

Atracurium besylate is a nondepolarizing skeletal muscle relaxant . It is physically stable and chemically compatible for up to three hours at room temperature under normal fluorescent lighting at the concentrations used in this study and may be coinfused at a y-site without loss of potency .

Scientific Research Applications

Neuromuscular Blocking Applications

  • Use in Veterinary Medicine

    Atracurium besylate has been used as a neuromuscular blocking agent in dogs undergoing various surgical procedures. This application was effective in producing a block of considerable duration without untoward side-effects, demonstrating its utility in veterinary medicine (Jones & Clutton, 1984).

  • Clinical Pharmacology

    Clinical studies on atracurium besylate have shown its effectiveness as a non-depolarizing muscle relaxant. The onset time, duration of action, and lack of significant cumulative effects make it a candidate for various clinical applications, particularly in anesthesia (Basta et al., 1982).

  • Neuromuscular Effects in Animals

    Research on isoflurane-anesthetized chickens revealed that atracurium besylate is effective for inducing muscle relaxation. The study also noted its safety and reliability, with minimal cardiovascular effects, further supporting its use in veterinary anesthesia (Nicholson & Ilkiw, 1992).

Applications in Neurosurgery

  • Impact on Intracranial Pressure: Atracurium besylate was studied in patients with brain lesions undergoing neurosurgical operations. The results showed no significant changes in intracranial pressure or cerebral perfusion pressure after administration, suggesting its safety for use in neurosurgical settings (Rosa et al., 1986).

Unique Pharmacological Properties

  • Chemical Stability and Adsorption

    Studies on the chemical stability of atracurium besylate in plastic syringes and its adsorption behavior have provided insights into its handling and storage requirements. This information is crucial for its use in clinical settings (Pramar et al., 1996).

  • Electromyographic Assessment

    The electromyographic assessment of neuromuscular blockade induced by atracurium besylate has provided valuable information about its effects on muscle action potentials and neuromuscular function, contributing to a deeper understanding of its pharmacodynamics (Calvey et al., 1983).

Specialized Clinical Applications

  • Use in Renal Failure Patients

    Atracurium besylate has been studied for its efficacy in patients with renal failure, comparing intermittent bolus and continuous infusion techniques. The findings are particularly relevant for optimizing its use in patients with compromised renal function (Madhavi et al., 2012).

  • Myasthenia Gravis and Thymectomy
    a potential therapeutic option for muscle relaxation in this specific medical condition (Baraka & Dajani, 1984).

Applications in Urology

  • Facilitating Bladder Expression

    Atracurium besylate has been used in veterinary medicine for urethral infusion to facilitate manual bladder expression in dogs and cats with urinary retention secondary to spinal cord injuries, demonstrating its utility in specialized urological applications (Galluzzi et al., 2015).

  • Urethral Obstruction in Male Cats

    The intraurethral administration of atracurium besylate in male cats with urethral plugs has shown significant effectiveness in removing the obstruction, suggesting its potential use in addressing this specific veterinary urological challenge (Galluzzi et al., 2012).

Neurological Research

  • Modulation of Rat Brain Synaptosomal Plasma Membrane: A study investigating the effects of atracurium besylate and its metabolite laudanosine on rat brain synaptosomal plasma membranes provided insights into their impact on nerve cell function, potentially elucidating mechanisms leading to central nervous system excitement and seizures (Kamper et al., 1998).

Safety And Hazards

Atracurium besylate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZSQOVSEBAPGS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H82N2O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64228-79-1 (Parent)
Record name Atracurium besylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022630
Record name Atracurium besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Miscible
Record name Atracurium besylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.
Record name Atracurium besylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Atracurium besylate

CAS RN

64228-81-5
Record name Atracurium besylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atracurium besylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atracurium besylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atracurium besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atracurium besilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

85-90
Record name Atracurium besylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Cisatracurium besylate is disclosed in U.S. Pat. No. 5,453,510 (hereinafter U.S. '510). U.S. '510 describes the formation of (R)-tetrahydro-papaverine (compound HA) from compound (II) which is converted into a mixture of R and S diastereoisomer salts with the chiral amino acid, N-acetyl-L-leucine, resulting in the formation of a mixture of 83% of the R and 17% of the S diastereoisomer. Crystallization of the mixture from acetone affords 97% (R)-tetrahydropapaverine-N-acetyl-L-leucinate and 3% (S)-tetrahydropapaverine-N-acetyl-L-leucinate which is converted into (R)-tetrahydropapaverine base. The (R)-tetrahydropapaverine is subsequently reacted with 1,5-pentamethylene diacrylate followed by oxalic acid to afford the dioxalate salt of (1R,1′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) (i.e., an isomer of compound IV). Conversion of the dioxalate salt into the free base, followed by treatment with methyl benzenesulfonate, affords an aqueous solution of (1R,1′R)-atracurium besylate. Lyophilization results in a pale yellow solid that includes a mixture of three isomers, namely, 1R-cis,1′R-cis; 1R-cis,1′R-trans; 1R-trans,1′R-trans (hereinafter referred to as the “atracurium besylate mixture”) in a ratio of about 58:34:6 respectively. The atracurium besylate mixture is subjected to preparative HPLC column chromatography on silica using a mixture of dichloromethane, methanol and benzenesulfonic acid in the ratio of 4000:500:0.25 as the eluent. The fractions containing the required isomer are collected and washed with water. The dichloromethane solution is evaporated to dryness, the residue dissolved in water and the pH of the solution adjusted to 3.5-4.0 with an aqueous solution of benzenesulfonic acid. The aqueous solution is lyophilized to afford cisatracurium besylate possessing an isomeric purity of about 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atracurium besylate
Reactant of Route 2
Atracurium besylate
Reactant of Route 3
Reactant of Route 3
Atracurium besylate
Reactant of Route 4
Reactant of Route 4
Atracurium besylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Atracurium besylate
Reactant of Route 6
Reactant of Route 6
Atracurium besylate

Citations

For This Compound
2,380
Citations
G Rosa, P Orfei, M Sanfilippo, V Vilardi… - Anesthesia & …, 1986 - journals.lww.com
… ventilated to ensure normocarbia, received atracurium besylate 0.6 mglkg, intravenously. … administration of atracurium besylate. These results suggest that atracurium besylate may …
Number of citations: 35 journals.lww.com
SJ Basta, HH Ali, JJ Savarese, N Sunder… - Anesthesia & …, 1982 - journals.lww.com
Atracurium, a new non-depolarizing neuromuscular blocking agent, was studied in 70 patients anesthetized with fentanyl, thiopental, and nitrous oxide-oxygen. The dose found to …
Number of citations: 218 journals.lww.com
S Ward, EAM Neill, BC Weatherley, IM Corall - British Journal of …, 1983 - Elsevier
The plasma decay of atracurium besylate was examined in two groups of six patients. Group I received atracurium 0.6 mg kg −1 and group II 0.3 mg kg −1 as a single bolus dose iv The …
Number of citations: 104 www.sciencedirect.com
A Barthwal, N Aurora, S Mitra, G Krishnan, M Agarwal - ijbamr.com
… to the relaxants and narrow dose range Material and methodology: In this randomized, prospective study, we evaluated and compared cisatracurium besylate and Atracurium Besylate …
Number of citations: 2 www.ijbamr.com
F Galluzzi, F De Rensis, A Menozzi… - Journal of Small …, 2012 - Wiley Online Library
… The results of this study indicate that in adult male cats with urethral plugs, urethral administration of atracurium besylate increases the proportion of animals in which the obstruction is …
Number of citations: 15 onlinelibrary.wiley.com
HM Bryson, D Faulds - Drugs, 1997 - Springer
Synopsis Cisatracurium besilate (besylate) is a nondepolarising neuromuscular blocking agent with an intermediate duration of action. It is the R-cis,R′-cis isomer of atracurium …
Number of citations: 94 link.springer.com
NB Eastwood, AH Boyd, CJ Parker… - British journal of …, 1995 - Elsevier
To ascertain the effects of chronic renal failure on the pharmacokinetics of 1R-cis 1'R-cis atracurium besylate (a stereoisomer, designated 51W89), we gave a bolus dose of 0.1 mg kg-1 (…
Number of citations: 99 www.sciencedirect.com
RHG Vandenbrom, JMKH Wierda, S Agoston - Clinical pharmacokinetics, 1990 - Springer
The pharmacokinetics of atracurium, laudanosine and the quaternary alcohol were studied in patients with normal and impaired renal function following intravenous administration of …
Number of citations: 34 link.springer.com
R Spina, DM Voss, L Asnaghi, A Sloan, EE Bar - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Atracurium Besylate, a non-depolarizing neuromuscular blocker, as a drug capable of inducing astroglial differentiation of GSC. We show that Atracurium Besylate-… , Atracurium Besylate …
Number of citations: 28 www.ncbi.nlm.nih.gov
JU Kim, PS Kang, HJ Lim, SM Yoon - Korean Journal of Anesthesiology, 1992 - ekja.org
… Atracurium besylate (atracurium) is one of the new series of neuromuscular blocking agents with little cardiovascular effect and is not dependent on hepatic and renal function for …
Number of citations: 8 ekja.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.